molecular formula C11H14FNO2 B13040044 tert-Butyl 6-fluoro-5-methylnicotinate CAS No. 211122-39-3

tert-Butyl 6-fluoro-5-methylnicotinate

Cat. No.: B13040044
CAS No.: 211122-39-3
M. Wt: 211.23 g/mol
InChI Key: MWRCTLGULQBORT-UHFFFAOYSA-N
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Description

Tert-Butyl 6-fluoro-5-methylnicotinate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a fluorine atom at the 6-position, and a methyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-fluoro-5-methylnicotinate typically involves the esterification of 6-fluoro-5-methylnicotinic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The process generally involves the following steps:

    Activation of the carboxylic acid: The carboxylic acid group of 6-fluoro-5-methylnicotinic acid is activated using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

    Esterification: The activated acid reacts with tert-butyl alcohol in the presence of a catalyst to form the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 6-fluoro-5-methylnicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 6-methoxy-5-methylnicotinate if methoxide is the nucleophile.

    Reduction: The major product is 6-fluoro-5-methyl-3-pyridinemethanol.

    Hydrolysis: The major product is 6-fluoro-5-methylnicotinic acid.

Scientific Research Applications

Tert-Butyl 6-fluoro-5-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives.

    Industry: Used in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluoro-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain biological targets. The ester group allows for controlled hydrolysis, releasing the active nicotinic acid derivative at the site of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-fluoro-5-methylnicotinate: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    Ethyl 6-fluoro-5-methylnicotinate: Similar structure but with an ethyl ester group.

    tert-Butyl 5-methyl-6-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

Tert-Butyl 6-fluoro-5-methylnicotinate is unique due to the combination of the tert-butyl ester group and the fluorine atom, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, potentially enhancing stability, while the fluorine atom can improve binding interactions with biological targets.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties

Properties

CAS No.

211122-39-3

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

tert-butyl 6-fluoro-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H14FNO2/c1-7-5-8(6-13-9(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3

InChI Key

MWRCTLGULQBORT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1F)C(=O)OC(C)(C)C

Origin of Product

United States

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